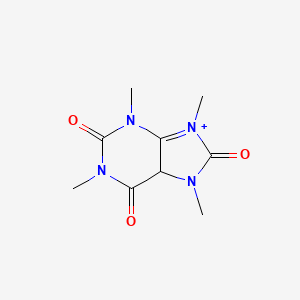
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione typically involves the methylation of uric acid. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: Methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione has several scientific research applications:
Chemistry: Used as a model compound to study purine chemistry and methylation reactions.
Biology: Investigated for its role in plant metabolism and its presence in certain teas.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione involves its interaction with adenosine receptors. It acts as an adenosine antagonist, similar to caffeine, which leads to its stimulant effects. Additionally, it may interact with dopamine receptors, contributing to its analgesic properties .
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: Structurally similar, both act as adenosine antagonists.
Theobromine: Another methylxanthine with similar stimulant effects.
Theophylline: Used in medicine for its bronchodilator effects.
Uniqueness
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike caffeine, it has a longer half-life and does not exhibit the same level of habituation .
Propiedades
Fórmula molecular |
C9H13N4O3+ |
|---|---|
Peso molecular |
225.22 g/mol |
Nombre IUPAC |
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione |
InChI |
InChI=1S/C9H13N4O3/c1-10-5-6(11(2)8(10)15)12(3)9(16)13(4)7(5)14/h5H,1-4H3/q+1 |
Clave InChI |
MECGOGXQAKQUDL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2C(=[N+](C1=O)C)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


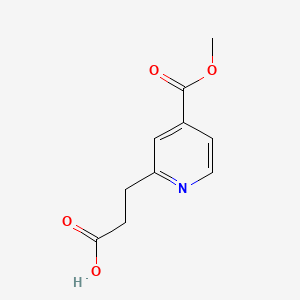
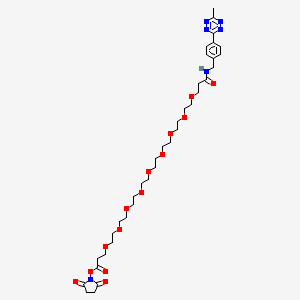
![(10Z)-N-[4-[2-(diethylamino)ethylcarbamoyl]cyclohexyl]-15-methyl-13-oxa-2,6,8,19-tetrazatricyclo[12.3.1.13,7]nonadeca-1(18),3(19),4,6,10,14,16-heptaene-4-carboxamide](/img/structure/B12367983.png)
![2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate](/img/structure/B12367997.png)
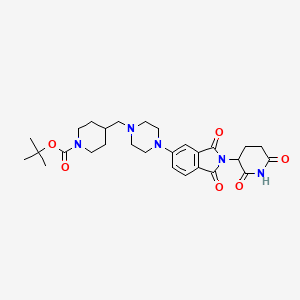
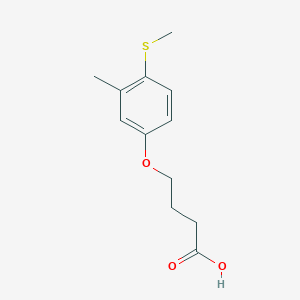

![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)
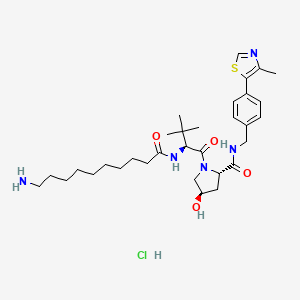


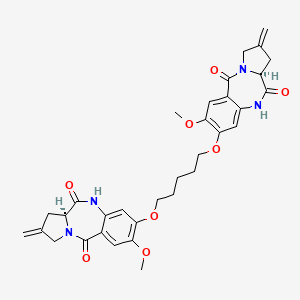
![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
